Xanthine Oxidase Inhibitory Activity: 864938-49-8 Versus Representative Isoxazole-3-Carboxamide Congeners
N-(5-methylisoxazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide was evaluated in a fluorescence-based xanthine oxidase (XO) inhibition assay and exhibited an IC₅₀ of 296,000 nM (296 μM), as deposited in BindingDB entry BDBM524205 from US Patent 11,168,075 [1]. This level of XO inhibition classifies 864938-49-8 as a low-micromolar-affinity XO ligand, clearly differentiated from the clinical XO inhibitor allopurinol (IC₅₀ ~ 100–200 nM) and febuxostat (IC₅₀ ~ 0.7–2 nM), and also substantially weaker than optimized isoxazole-3-carboxamide COX inhibitors such as compound A13 (COX-1 IC₅₀ = 64 nM; COX-2 IC₅₀ = 13 nM) reported by Hawash et al. [2]. Among the closest structural analogs sharing the 5-methylisoxazol-3-yl carboxamide motif, the bis-isoxazole N5-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide (CAS 263336-48-7) has no publicly reported XO inhibition data, whereas N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide derivatives achieve CSF-1R IC₅₀ values of 31–64 nM, illustrating how the same isoxazole-3-carboxamide recognition element can be tuned across >4 orders of magnitude in target potency by varying the amide carbonyl partner [3].
| Evidence Dimension | Xanthine oxidase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 296,000 nM (296 μM) |
| Comparator Or Baseline | Allopurinol: IC₅₀ ~ 100–200 nM; Febuxostat: IC₅₀ ~ 0.7–2 nM; Isoxazole-COX inhibitor A13: COX-1 IC₅₀ = 64 nM, COX-2 IC₅₀ = 13 nM; CSF-1R inhibitor 7d: IC₅₀ = 33 nM |
| Quantified Difference | 864938-49-8 is >1,000-fold less potent against XO than allopurinol, and >10,000-fold less potent than CSF-1R isoxazole-3-carboxamide congeners against their primary target |
| Conditions | Fluorescence-based XO inhibition assay (BindingDB BDBM524205; US Patent 11,168,075); COX inhibition via ovine COX-1/COX-2 enzyme immunoassay; CSF-1R inhibition via TR-FRET kinase assay |
Why This Matters
The quantitative XO inhibition data establishes this compound as a structurally characterized biochemical probe for XO at high screening concentrations, enabling chemists to use it as a reference point when selecting isoxazole-3-carboxamide analogs for target-specific versus polypharmacology screening cascades.
- [1] BindingDB Entry BDBM524205. Affinity Data for N-(5-methylisoxazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide: Xanthine Oxidase IC₅₀ = 2.96E+5 nM. Deposited from US Patent 11,168,075. View Source
- [2] Hawash M, et al. Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. Eur J Med Chem. 2024; 271:116398. (Compound A13: COX-1 IC₅₀ = 64 nM, COX-2 IC₅₀ = 13 nM). View Source
- [3] Kim J, et al. Discovery of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide as dual CSF-1R/c-Kit inhibitors. Eur J Med Chem. 2024; 269:116308. (Compounds 7d, 7e, 9a: CSF-1R IC₅₀ = 33, 31, 64 nM). View Source
